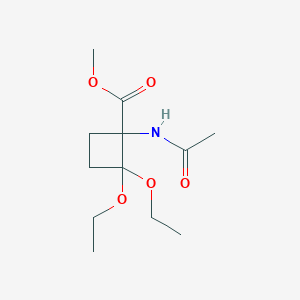
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.299 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with acetamido and diethoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate typically involves the reaction of 2-acetamidoacrylic acid methyl ester with 1,1-diethoxyethene under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Cyclobutanecarboxylic acid, 1-(acetylamino)-2,2-diethoxy-, methyl ester
- 1-acetamido-2,2-diethoxycyclobutane-1-carboxylic acid methyl ester
Comparison: Methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. Its diethoxy groups provide steric hindrance and electronic effects that influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
620958-14-7 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 1-acetamido-2,2-diethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-12(18-6-2)8-7-11(12,10(15)16-4)13-9(3)14/h5-8H2,1-4H3,(H,13,14) |
InChI Key |
BTHXMEKLFFQGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC1(C(=O)OC)NC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
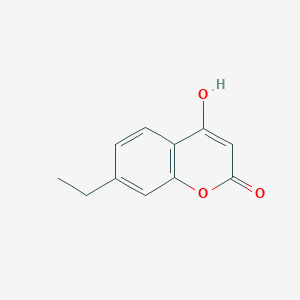
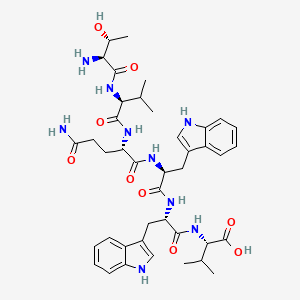
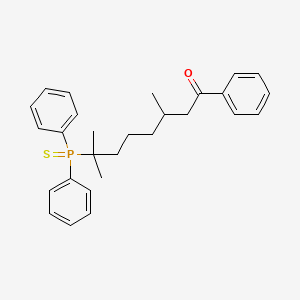
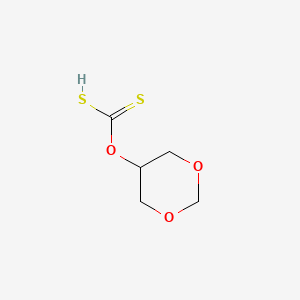
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)

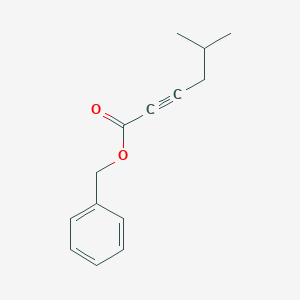
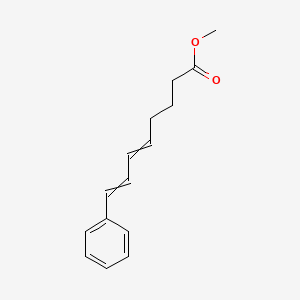
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
